7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O/c8-2-4-3-10-12-5(9)1-6(13)11-7(4)12/h1,3H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWUAFRRYBCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565953 | |
| Record name | 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-35-5 | |
| Record name | 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure
A solution of 1 (50 g, 462.5 mmol) in ethanol (400 mL) is treated with diethyl malonate (141 mL, 925.06 mmol) and sodium ethoxide (21% in ethanol, 108 mL, 1,387.5 mmol). The mixture is refluxed for 10 hours, concentrated under reduced pressure, and acidified with HCl to pH 3–4. The precipitated solid is filtered, washed with water and diethyl ether, and dried to yield the target compound (50 g, 61.38%).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 10 hours |
| Yield | 61.38% |
Mass spectrometry confirms the product with m/z 177.14 [M+H]. This method’s efficiency stems from the malonate’s dual electrophilic sites, enabling simultaneous ring expansion and cyclization.
Enaminone-Mediated Cyclization in Glacial Acetic Acid
Alternative routes employ enaminones as intermediates. 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) reacts with enaminones (5a–j ) in glacial acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine core.
Synthesis of Enaminones
Enaminones are prepared by condensing methyl aryl ketones (4a–j ) with DMF-DMA in refluxing xylene.
Cyclization Step
A mixture of 3a (10 mmol) and enaminone 5a (10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours. Cooling the mixture precipitates the product, which is crystallized from ethanol (yield: 74–77%).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | None (thermal) |
| Solvent | Glacial acetic acid |
| Temperature | Reflux (118°C) |
| Reaction Time | 4 hours |
| Yield | 74–77% |
This method avoids harsh bases but requires stoichiometric acetic acid, complicating purification.
Hydrazine-Ketene Acetal Condensation
A third approach uses hydrazine derivatives and ketene acetals. 3-Hydrazino-6-(p-tolyl)pyridazine (2 ) reacts with ketene S,S-acetals (1a,b ) or tetracyanoethylene (1c ) in methanol at room temperature.
Procedure
To a cold solution of 2 (2.0 g, 10 mmol) in methanol (100 mL), ketene acetal 1a (10 mmol) is added. The mixture is stirred for 3–6 hours, evaporated, and recrystallized to yield 5-amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a ), a precursor to the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | None |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 3–6 hours |
| Yield | 75–96% |
This method highlights the versatility of hydrazine intermediates but introduces sulfur-containing byproducts.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Yield | Catalyst | Scalability |
|---|---|---|---|
| Diethyl Malonate | 61.38% | Sodium ethoxide | High |
| Enaminone Cyclization | 74–77% | None | Moderate |
| Hydrazine-Ketene | 75–96% | None | Low |
The enaminone route offers higher yields but lower scalability due to solvent handling. The diethyl malonate method balances yield and practicality.
Reaction Mechanism Insights
-
Diethyl Malonate Route : Base-catalyzed Knoevenagel condensation followed by cyclodehydration.
-
Enaminone Pathway : Nucleophilic attack of the pyrazole amine on the enaminone’s β-carbon, forming the pyrimidine ring.
-
Hydrazine-Ketene : [3+3] Cycloaddition between hydrazine and ketene acetal.
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various medicinal applications:
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that pyrazolo-pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system:
- GABA Receptor Modulation : Some studies suggest that 7-amino derivatives can act as ligands for GABA receptors, potentially leading to anxiolytic or sedative effects. This application is particularly relevant in the development of new anxiolytic medications .
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be utilized in synthetic organic chemistry:
- Reactivity Studies : The compound's reactivity has been explored in various chemical transformations, including alkylation and halogenation reactions. These studies provide insights into the compound's synthetic versatility and potential for creating novel derivatives with enhanced biological activity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of 7-amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Mitochondrial disruption |
| A549 (Lung) | 12 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Mechanism of Action
The mechanism of action of 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Structural Analogues
The table below highlights structurally similar compounds and their distinguishing features:
Notes:
Reactivity Trends
Antimicrobial Activity
- Parent Compound: Limited direct data, but derivatives show broad-spectrum activity. For example, 7-(isoindolinylamino)-5-methyl analogues inhibit Gram-positive bacteria (MIC = 8–16 μg/mL) .
- Analogues :
Central Nervous System (CNS) Activity
- 5-Methyl-7-substituted Derivatives: Derived from the parent compound, these exhibit hypnotic effects, with 1c showing the highest potency in murine models .
Enzymatic Inhibition
- BCATm Inhibitors: 2-Benzylamino derivatives (e.g., compound 61) raise plasma branched-chain amino acids (BCAAs) in mice, demonstrating target engagement .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 138904-35-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Notably:
- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that this compound exhibits significant growth inhibition across multiple cancer cell lines. For instance, one study reported a mean growth inhibition (GI%) of 43.9% across 56 different cell lines, with particularly high efficacy against lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) cell lines .
| Cell Line | GI% |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.12 |
| ACHN | 66.02 |
| RFX 393 | 84.17 |
The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies indicate that the compound binds effectively to the active sites of these kinases, suggesting a competitive inhibition mechanism similar to established inhibitors like milciclib and repotrectinib .
Cell Cycle Arrest and Apoptosis
Further investigations into the cellular effects revealed that treatment with this compound leads to significant cell cycle arrest in the G0–G1 phase and induces apoptosis in cancer cells. For example:
- Cell Cycle Analysis : After treatment with the compound at GI50 concentrations for 48 hours, RFX 393 cells showed increased populations in the G0–G1 phase (84.36%) compared to control (57.08%), while S phase populations decreased significantly .
Receptor Modulation
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with modulation of various receptors:
- GABA Receptor Ligands : Compounds with similar structures have been identified as GABA receptor ligands, indicating potential psychopharmacological applications. The introduction of specific functional groups can enhance their activity as receptor modulators .
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis and Evaluation : A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their biological activities. Among these derivatives, some exhibited remarkable anticancer activity with IC50 values in the low micromolar range against specific cancer cell lines .
- Computational Studies : Computational docking studies have provided insights into the binding interactions between these compounds and their respective targets, confirming their potential as effective inhibitors in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole precursors with 1,3-dicarbonyl equivalents. For example, derivatives with arylazo or chlorophenyl groups are prepared by refluxing intermediates (e.g., 5-aminopyrazoles) with substituted ketones or aldehydes in polar solvents like pyridine, followed by acid neutralization and recrystallization . Catalyst-free multicomponent reactions using aldehydes, malononitrile, and aminotetrazole in ethanol/water mixtures offer greener alternatives, achieving yields >65% .
Q. How can structural characterization of these derivatives be performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use and NMR to confirm substituent positions and aromaticity. For example, methyl groups in 5,7-dimethyl derivatives show singlet peaks at δ 2.5–2.7 ppm .
- IR : Identify functional groups (e.g., C≡N stretching at ~2200 cm, C=O at ~1680 cm) .
- X-ray crystallography : Refine structures using SHELX software. The title compound exhibits planar geometry (r.m.s. deviation <0.011 Å) with intermolecular C–H···N hydrogen bonds .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Methodological Answer : Use agar diffusion (e.g., agar cup plate method) against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria. Antifungal activity can be tested against Candida albicans and Aspergillus niger via broth microdilution. Derivatives with pyrrolidinone or isoindole substituents show enhanced activity (MIC <10 µg/mL) .
Advanced Research Questions
Q. How can SHELX software improve structural refinement for X-ray data?
- Methodological Answer : SHELXL is optimal for high-resolution or twinned macromolecular data. Key steps:
- Hydrogen placement : Fix H-atoms geometrically with riding models (C–H = 0.93–0.97 Å, ) .
- Validation : Check R-factors (<0.04) and data-to-parameter ratios (>16:1) to avoid overfitting .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate with multiple techniques:
- MS vs. NMR : Discrepancies in molecular ion peaks may indicate impurities. For example, a mass shift of +16 Da could suggest oxidation, requiring -COSY to confirm .
- Elemental analysis : Ensure C/H/N content matches theoretical values within ±5% (e.g., C: 62.77% calc. vs. 62.5% obs.) .
Q. What computational strategies predict bioactivity and bioavailability?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like MurC enzymes or CDK2. ADMET prediction via SwissADME can prioritize derivatives with optimal LogP (2–3) and gastrointestinal absorption. For instance, carboxamide derivatives show high bioavailability (TPSA <90 Å) .
Q. How to design in vivo studies for mitochondrial enzyme inhibitors?
- Methodological Answer : Target BCATm using acute murine models. Administer compounds orally (e.g., 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile at 10 mg/kg) and measure plasma branched-chain amino acids via LC-MS. Monitor pharmacokinetics (t >4 hr, C >1 µM) .
Methodological Tables
Table 1 : Representative Synthetic Yields and Conditions
| Derivative | Reactants | Solvent | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 10c | 5a + 2-chlorophenylazo | Pyridine | Reflux | 62 | |
| 4e | Aldehyde + malononitrile | Ethanol | 80 | 67 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Example Compound | Ref. |
|---|---|---|---|
| NMR | δ 6.8–7.5 ppm (aryl H) | 7-Amino-3-(2'-chlorophenylazo) | |
| IR | 2200 cm (C≡N) | 7-Chloro-5-(chloromethyl) | |
| X-ray | R-factor = 0.038 | Title compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
